molecular formula C16H12ClN5O B11103222 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11103222
M. Wt: 325.75 g/mol
InChI Key: FHVYFQDZXQLDDO-UHFFFAOYSA-N
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Description

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a benzimidazole core linked to an oxadiazole ring through a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxadiazole ring through cyclization reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties .

Scientific Research Applications

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with cellular components and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and oxadiazole-containing molecules, such as:

Uniqueness

What sets 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine apart from similar compounds is its unique combination of the benzimidazole and oxadiazole rings, which may confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H12ClN5O

Molecular Weight

325.75 g/mol

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C16H12ClN5O/c17-11-6-2-1-5-10(11)9-22-13-8-4-3-7-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21)

InChI Key

FHVYFQDZXQLDDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N)Cl

Origin of Product

United States

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